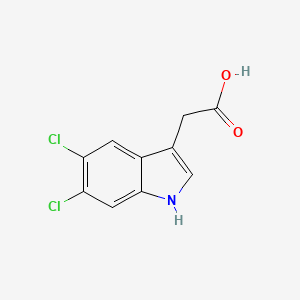

2-(5,6-dichloro-1H-indol-3-yl)acetic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(5,6-dichloro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRDKUKLLAPFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540233 | |

| Record name | (5,6-Dichloro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98640-00-7 | |

| Record name | 5,6-Dichloro-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98640-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,6-Dichloro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 5,6 Dichloro 1h Indol 3 Yl Acetic Acid

Established Synthetic Pathways to 2-(5,6-dichloro-1H-indol-3-yl)acetic Acid

The synthesis of the 5,6-dichloro-1H-indol-3-yl)acetic acid core relies on foundational reactions in heterocyclic chemistry, adapted for the specific substitution pattern required.

Condensation reactions are a cornerstone of heterocyclic synthesis, providing pathways to complex ring systems from acyclic or simpler cyclic precursors.

The synthesis of isoindoline (B1297411) structures through the condensation of phthalic anhydrides with amines is a well-documented process. nih.gov For the target's specific substitution, this would involve 4,5-dichlorophthalic anhydride (B1165640). Reaction with an amino acid, such as glycine, would theoretically yield an N-substituted phthalimide (B116566) derivative, specifically 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid.

Research on the reactivity of 4,5-dichlorophthalic anhydride shows it readily reacts with various amines. nih.gov For instance, its reaction with ethylenediamine (B42938) leads to the formation of the corresponding N,N'-ethylenebis(4,5-dichlorophthalimide). nih.gov While this confirms the viability of the initial condensation to form the phthalimide ring, the subsequent conversion of the resulting 2-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)acetic acid into an indole-3-acetic acid is a complex transformation involving reduction and rearrangement, and is not considered a standard or direct route for indole (B1671886) synthesis.

Table 1: Condensation Reactants for Dichlorinated Isoindoline Derivatives Use the sliders and filters to explore the data.

Another classical condensation approach involves the reaction of an aromatic amine with a maleic anhydride derivative to form a maleimide. The synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione (also known as 2,3-dichloro-N-phenylmaleimide) is achieved through the reaction of 2,3-dichloromaleic anhydride with aniline (B41778). sigmaaldrich.comsigmaaldrich.com This reaction typically proceeds via an intermediate amic acid, which is then cyclized through dehydration, often with acetic anhydride. orgsyn.org

Applying this logic to the synthesis of a 5,6-dichloroindole (B58420) would necessitate starting with a 1,2-diamino-4,5-dichlorobenzene. One of the amino groups would react with a suitable maleic anhydride derivative. However, subsequent intramolecular reactions to form the indole ring are complex. A more direct, though still challenging, application of this principle would involve the reaction of a dichlorinated aniline with a maleic anhydride derivative already containing the necessary functionality for the acetic acid side chain. These multi-step pathways are generally less common than other established indole syntheses.

Alternative Synthetic Routes and Methodological Innovations

Beyond the condensation methods described, more direct and versatile routes are commonly employed for preparing substituted indole-3-acetic acids.

The Fischer indole synthesis stands out as one of the most widely used and adaptable methods for creating indole rings from readily available starting materials. wikipedia.orgnumberanalytics.comnih.gov This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

For the synthesis of this compound, the key intermediates are 4,5-dichlorophenylhydrazine and a carbonyl compound that provides the C2 and C3 atoms of the indole ring along with the acetic acid side chain.

Preparation of 4,5-Dichlorophenylhydrazine: This precursor is typically synthesized from 4,5-dichloroaniline. The process involves diazotization of the aniline using sodium nitrite (B80452) in an acidic medium (e.g., HCl) at low temperatures, followed by reduction of the resulting diazonium salt. chemicalbook.comchemicalbook.com Common reducing agents for this step include tin(II) chloride (SnCl₂) or sodium sulfite. chemicalbook.com

Condensation and Cyclization: The prepared 4,5-dichlorophenylhydrazine is then reacted with a suitable γ-ketoacid or its ester, such as levulinic acid (4-oxopentanoic acid) or its ethyl ester. The initial reaction forms the corresponding phenylhydrazone. Subsequent heating in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) induces a orgsyn.orgorgsyn.org-sigmatropic rearrangement and cyclization, eliminating ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgnih.gov Using levulinic acid specifically would yield a 2-methyl substituted product. To obtain the 2-unsubstituted title compound, a different carbonyl partner is required, such as an ester of 4-oxobutanoic acid (succinaldehydic acid).

Table 2: Proposed Fischer Indole Synthesis for the Target Compound Use the sliders and filters to explore the data.

Functional Group Modifications and Derivatization Strategies of this compound

Once the core indoleacetic acid structure is formed, it can be further modified. Derivatization of the carboxylic acid group is a common strategy, for instance, through esterification using reagents like pentafluorobenzyl bromide (PFBBr) for analytical purposes. thermofisher.com

The indole ring is an electron-rich heterocycle and is susceptible to oxidation. pharmaguideline.com The oxidation of indole-3-acetic acid (IAA) and its derivatives can occur at the indole nucleus or the side chain.

A primary oxidation pathway for the indole ring leads to the formation of oxindoles. In the case of this compound, oxidation would be expected to yield 2-(5,6-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. The existence of analogous compounds, such as (6-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, supports the feasibility of this transformation. sigmaaldrich.com

The mechanism of IAA oxidation has been studied extensively, particularly in biological contexts. The oxidative decarboxylation of IAA by plant peroxidases is a key metabolic reaction. nih.gov Mechanistic studies using horseradish peroxidase under anaerobic conditions have provided evidence for a ternary complex involving the peroxidase enzyme, IAA, and molecular oxygen. nih.gov This complex is considered a kinetically competent intermediate in the catalytic cycle, which also involves the native ferric enzyme and the compound II intermediate. nih.gov For certain peroxidases, the presence of hydrogen peroxide is required to initiate the oxidative cycle. nih.gov

Reduction Reactions for Structural Diversification

The reduction of the carboxylic acid moiety or the indole ring of this compound offers a pathway to novel structures. While specific literature on the reduction of this particular dichloro-derivative is sparse, standard organic chemistry principles suggest potential transformations. The carboxylic acid group can be reduced to a primary alcohol, 2-(5,6-dichloro-1H-indol-3-yl)ethanol. This transformation introduces a new reactive hydroxyl group, which can be used for subsequent derivatization, such as etherification or esterification, thereby expanding the structural diversity of the compound library.

Furthermore, the indole ring itself can be subjected to reduction, typically leading to the corresponding indoline (B122111) structure. This saturation of the heterocyclic ring alters the planarity and electronic properties of the molecule, which can significantly impact its biological activity.

Table 1: Potential Reduction Products of this compound

| Starting Material | Potential Reduction Product | Resulting Functional Group |

| This compound | 2-(5,6-dichloro-1H-indol-3-yl)ethanol | Primary Alcohol |

| This compound | 2-(5,6-dichloro-2,3-dihydro-1H-indol-3-yl)acetic acid | Indoline Ring |

Nucleophilic and Electrophilic Substitution Reactions on the Indole Core and Acetic Acid Moiety

The chemical reactivity of this compound is characterized by the susceptibility of its indole core to electrophilic substitution and the acetic acid side chain to nucleophilic substitution.

Electrophilic Substitution on the Indole Core: The indole ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. msu.edu While the C3 position is the most reactive site in unsubstituted indole, this position is already occupied in the title compound. The electron-withdrawing nature of the chlorine atoms at the C5 and C6 positions deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. However, these substituents are ortho- and para-directing. Further substitution, such as nitration or halogenation, would likely be directed to the C2, C4, or C7 positions, governed by steric and electronic factors. The nitrogen atom of the indole ring can also undergo substitution reactions, such as N-alkylation or N-acylation, after deprotonation with a suitable base.

Nucleophilic Substitution on the Acetic Acid Moiety: The carboxylic acid group is the primary site for nucleophilic acyl substitution. openstax.org This allows for the synthesis of a wide array of derivatives. For instance, reaction with alcohols under acidic conditions yields esters, while reaction with amines, often in the presence of coupling agents like carbonyldiimidazole (CDI) or propylphosphonic anhydride (T3P), produces amides. nih.govunmc.edu These reactions are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Table 2: Summary of Potential Substitution Reactions

| Reaction Type | Reagent/Conditions | Moiety | Product Type |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Indole Core | Nitro-substituted derivative |

| Electrophilic Halogenation | Cl₂, Br₂ / Lewis Acid | Indole Core | Polyhalogenated derivative |

| Nucleophilic Esterification | Alcohol / Acid Catalyst | Acetic Acid | Ester derivative |

| Nucleophilic Amidation | Amine / Coupling Agent | Acetic Acid | Amide derivative |

Synthesis of Related Indole-Acetic Acid Derivatives and Analogs

The title compound is a valuable starting material for the synthesis of more complex analogs. A notable example is the synthesis of racemic 2-(5,6-dichloro-3-indolyl)propionic acid. nih.gov This multi-step synthesis highlights the utility of the parent acetic acid derivative in building more elaborate structures. nih.gov

The synthetic sequence involves:

Esterification: The carboxylic acid is first converted to its corresponding ester to protect it during subsequent reaction steps.

Methoxycarbonylation: A methoxycarbonyl group is introduced at the α-carbon of the acetic acid side chain.

Methylation: The α-carbon is then methylated.

Hydrolysis: Finally, both the ester and the newly introduced methoxycarbonyl group are hydrolyzed to yield the desired propionic acid derivative. nih.gov

This process demonstrates how the acetic acid side chain can be chemically manipulated to introduce new substituents and alter the compound's properties. nih.gov

Furthermore, general methods for derivatizing indole-3-acetic acid can be applied to its 5,6-dichloro analog. For example, coupling with various amines or amino acids using reagents like T3P can generate a diverse library of amide derivatives. unmc.edu Similarly, new classes of derivatives, such as indole acetic acid sulfonate derivatives, have been synthesized from indole-3-acetic acid, suggesting that this compound could be a precursor for analogous compounds. nih.gov

Table 3: Synthesis of 2-(5,6-dichloro-3-indolyl)propionic acid

| Step | Reaction | Purpose |

| 1 | Esterification | Protection of the carboxylic acid group |

| 2 | Methoxycarbonylation | Introduction of a second ester group at the α-carbon |

| 3 | Methylation | Introduction of a methyl group at the α-carbon |

| 4 | Double Hydrolysis | Deprotection to form the final propionic acid |

Source: Biosci Biotechnol Biochem, 2001. nih.gov

Application of this compound as a Synthetic Precursor in Organic Chemistry

This compound serves as a key building block in organic synthesis, particularly for the creation of molecules with potential biological activities. Its utility as a precursor stems from the reactivity of both its indole core and its acetic acid side chain.

Derivatives of indole-3-acetic acid have been explored for various therapeutic applications. For instance, they have been used to synthesize Schiff base triazoles with potential antioxidant, antimicrobial, and cytotoxic properties. nih.gov The synthesis of indole acetic acid sulfonate derivatives has led to the discovery of potent ectonucleotidase inhibitors. nih.gov The core structure is also found in various natural products and pharmaceutical agents. mdpi.com

The introduction of the two chlorine atoms on the benzene ring of the indole nucleus in this compound can significantly influence the physicochemical and biological properties of the resulting derivatives. Therefore, this compound is an attractive starting material for medicinal chemistry programs aiming to develop new therapeutic agents. The synthesis of 2-(5,6-dichloro-3-indolyl)propionic acid is a clear example of its use as a precursor to create new auxin analogs with modified biological activity profiles. nih.gov

Table 4: Applications as a Synthetic Precursor

| Precursor | Target Molecule Class | Potential Application Area |

| This compound | Propionic acid analogs | Plant growth regulation, herbicides |

| This compound | Amide and Ester libraries | Drug discovery, SAR studies |

| This compound | Heterocyclic-conjugated derivatives | Antimicrobial, anticancer agents |

Advanced Analytical Techniques for Research Characterization of 2 5,6 Dichloro 1h Indol 3 Yl Acetic Acid

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid. By interacting with the molecule using different forms of electromagnetic radiation, these methods provide detailed information about its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. It provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the indole (B1671886) ring and the acetic acid side chain. The proton on the nitrogen of the indole ring (N-H) would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. The protons on the aromatic core will also resonate in the downfield region, typically between 7 and 8 ppm. Specifically, the H-4 and H-7 protons would appear as singlets, with their exact chemical shifts influenced by the electron-withdrawing effects of the adjacent chlorine atoms. The H-2 proton, also a singlet, would be found in a similar region. The methylene (B1212753) protons (-CH₂-) of the acetic acid group are expected to produce a singlet peak, generally in the range of 3.5-4.0 ppm. hmdb.caorganicchemistrydata.orgchemicalbook.com The carboxylic acid proton (-COOH) is often observed as a very broad singlet at a highly variable and downfield position, sometimes exchanging with residual water in the solvent, which can make it difficult to detect. rsc.org

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield, typically in the range of 170-180 ppm. hmdb.cadocbrown.info The carbon atoms of the indole ring attached to chlorine (C-5 and C-6) would be deshielded compared to their unsubstituted counterparts, while the other aromatic carbons would resonate in the typical 110-140 ppm range. The methylene carbon of the acetic acid side chain would appear further upfield, generally between 30 and 40 ppm. hmdb.caspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for indole-3-acetic acid and related chlorinated compounds in solvents like DMSO-d₆ or CDCl₃.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | > 10.0 (broad singlet) | - |

| C2-H | ~7.2-7.4 (singlet) | ~124-126 |

| -CH₂- | ~3.6-3.8 (singlet) | ~31-33 |

| C4-H | ~7.6-7.8 (singlet) | ~120-122 |

| C7-H | ~7.5-7.7 (singlet) | ~112-114 |

| -COOH | > 11.0 (broad singlet) | ~173-175 |

| C3a | - | ~127-129 |

| C7a | - | ~135-137 |

| C5 | - | ~125-127 |

| C6 | - | ~128-130 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. uni-saarland.de

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) for this compound would be expected at an m/z corresponding to its molecular weight (C₁₀H₇Cl₂NO₂). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with M+2 and M+4 peaks due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecule under MS conditions can provide valuable structural clues. acdlabs.comlibretexts.org A common fragmentation pathway for indole-3-acetic acids is the loss of the carboxylic acid group (-COOH), which would result in a significant fragment ion. Another prominent fragmentation would be the cleavage of the entire acetic acid side chain, leading to the formation of a stable 5,6-dichloro-1H-indolyl cation.

Table 2: Predicted Mass Spectrometry Fragments for this compound Fragmentation patterns are predicted based on the general behavior of indole-3-acetic acids in mass spectrometry. libretexts.org

| Fragment | Proposed Structure | Predicted m/z | Notes |

| [M]⁺˙ | C₁₀H₇Cl₂NO₂⁺˙ | 243/245/247 | Molecular ion with characteristic chlorine isotope pattern. |

| [M - COOH]⁺ | C₉H₇Cl₂N⁺ | 198/200/202 | Loss of the carboxylic acid group. |

| [M - CH₂COOH]⁺ | C₈H₅Cl₂N⁺ | 184/186/188 | Loss of the entire acetic acid side chain. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The indole ring system is the primary chromophore in this compound.

Unsubstituted indole-3-acetic acid in a neutral solvent like ethanol (B145695) typically displays absorption maxima (λ_max) around 280 nm, with shoulders at approximately 273 nm and 290 nm. researchgate.net The presence of the two chlorine atoms on the benzene (B151609) portion of the indole ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the influence of the chlorine atoms' lone pairs of electrons on the π-system of the indole ring. Therefore, the λ_max for this compound is anticipated to be slightly higher than that of the parent compound. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound Predicted λ_max values are based on data for indole-3-acetic acid and the expected effects of chloro substitution. researchgate.netscience-softcon.de

| Solvent | Predicted λ_max (nm) | Electronic Transition |

| Ethanol/Methanol (B129727) | ~285-295 | π → π* |

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the functional groups present in the compound.

For this compound, the IR spectrum would show several characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. youtube.com The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad peak around 3400-3500 cm⁻¹. nist.gov A strong absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected in the range of 1700-1750 cm⁻¹. nist.gov The aromatic C=C stretching vibrations of the indole ring will appear in the 1450-1600 cm⁻¹ region. Bending vibrations for C-H and N-H bonds, as well as C-Cl stretching vibrations, would be observed in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, which often give rise to strong Raman signals.

Table 4: Key Predicted IR Absorption Frequencies for this compound Frequencies are based on typical values for the functional groups present. youtube.comnist.govnist.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| N-H Stretch | Indole | 3400-3500 | Medium, Sharp |

| C=O Stretch | Carboxylic Acid | 1700-1750 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Variable |

| C-Cl Stretch | Aryl Halide | 1000-1100 | Medium-Strong |

Chromatographic Separation and Quantification in Research Studies

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of indole derivatives due to its high resolution, sensitivity, and reproducibility. researchgate.netnih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for this compound. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C8 or C18 column, is used. nih.gov The mobile phase consists of a polar solvent mixture, commonly a gradient of acetonitrile (B52724) or methanol and water. sci-hub.boxsielc.com To ensure the carboxylic acid group remains protonated and to achieve sharp, symmetrical peaks, the mobile phase is usually acidified with a small amount of an acid like acetic acid or formic acid. nih.gov

Detection is most commonly achieved using a UV detector set at or near the compound's λ_max (around 280-290 nm). For higher sensitivity and selectivity, a fluorescence detector can be used, with an excitation wavelength of approximately 280-290 nm and an emission wavelength around 350 nm, as the indole ring is naturally fluorescent. researchgate.netnih.gov This method allows for the accurate determination of purity and the quantification of the compound in research samples.

Table 5: Typical HPLC Parameters for the Analysis of this compound Parameters are based on established methods for indole-3-acetic acid and its derivatives. researchgate.netnih.govnih.gov

| Parameter | Typical Condition |

| Column | Reversed-Phase C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Acetic or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~285 nm or Fluorescence (Ex: ~285 nm, Em: ~350 nm) |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the analysis of this compound in intricate mixtures. Its high sensitivity and selectivity enable the detection and quantification of trace amounts of the compound, even in the presence of a multitude of other structurally related molecules. mdpi.comnih.gov

The methodology typically involves a reversed-phase liquid chromatography system for the separation of the analyte from other components in the sample extract. The separated compounds are then introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. In positive ion mode, this compound is expected to show a protonated molecule [M+H]⁺. mdpi.com Subsequent fragmentation of this precursor ion in the collision cell of the mass spectrometer generates specific product ions. The monitoring of these specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and reduces background noise, allowing for accurate quantification. researchgate.net

Detailed Research Findings:

For the analysis of indole-related compounds, including auxins, a common approach involves extraction with an organic solvent, followed by a solid-phase extraction (SPE) clean-up step to remove interfering substances. psu.edu The LC separation is often achieved using a C18 column with a gradient elution program employing a mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.

The mass spectrometric parameters are optimized to achieve the best signal intensity for the target analyte. Based on the structure of this compound, the expected fragmentation pattern in MS/MS would involve the loss of the carboxylic acid group and fragmentation of the indole ring, similar to that observed for IAA, which fragments to a characteristic quinolinium ion. mdpi.com

Interactive Data Table: Typical LC-MS/MS Parameters for Auxin Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (MRM) | Specific m/z for precursor and product ions |

| Collision Energy | Optimized for the specific compound |

| Dwell Time | 100 ms |

High-Performance Thin-Layer Chromatography (HPTLC) Applications in Compound Analysis

High-Performance Thin-Layer Chromatography (HPTLC) offers a versatile and cost-effective alternative for the analysis of this compound. fortunejournals.com This technique allows for the parallel analysis of multiple samples on a single plate, making it suitable for high-throughput screening. lcms.cz

The methodology involves applying the sample extract as a narrow band onto an HPTLC plate coated with a stationary phase, typically silica (B1680970) gel 60 F254. The plate is then developed in a chamber with a suitable mobile phase, which is a mixture of solvents optimized to achieve good separation of the target analyte from other compounds in the mixture. After development, the separated bands can be visualized under UV light or by spraying with a derivatizing reagent that reacts with the compound to produce a colored spot. Densitometric scanning of the plate allows for the quantification of the analyte by measuring the intensity of the spot. nih.gov

Detailed Research Findings:

For the analysis of indole compounds, a mobile phase consisting of a mixture of a non-polar solvent (like toluene (B28343) or chloroform), a moderately polar solvent (like ethyl acetate), and a polar solvent (like formic or acetic acid) is often employed. The inclusion of an acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better band shapes. Derivatization with reagents such as the Salkowski reagent (a mixture of perchloric acid and ferric chloride) or p-dimethylaminobenzaldehyde (Ehrlich's reagent) can be used for the specific detection of indole compounds.

Interactive Data Table: HPTLC System for the Analysis of Indole Acetic Acids

| Parameter | Description |

| Stationary Phase | HPTLC plates silica gel 60 F254 |

| Sample Application | Automated band-wise application |

| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1, v/v/v) |

| Development | In a saturated twin-trough chamber |

| Derivatization | Salkowski reagent spray |

| Detection | Densitometric scanning at a specific wavelength (e.g., 530 nm after derivatization) |

Advanced Techniques for Biosynthesis Pathway Elucidation Utilizing Stable Isotope-Labeled Precursors

The elucidation of the biosynthetic pathway of this compound can be effectively achieved by employing stable isotope-labeled precursors. nih.gov This powerful technique involves feeding a biological system (e.g., a plant or microorganism) with a precursor molecule that has been enriched with a stable isotope, such as ¹³C, ¹⁵N, or ²H. nih.govplos.org The fate of the labeled precursor is then traced by analyzing the incorporation of the isotope into the final product and potential intermediates using mass spectrometry. umn.edu

This approach, often referred to as Stable Isotope Labeled Kinetics (SILK), provides dynamic information about metabolic fluxes and pathway connections. nih.govplos.org By monitoring the rate of label incorporation over time, researchers can determine the sequence of biochemical reactions and identify key enzymes involved in the biosynthesis. nih.gov

Detailed Research Findings:

Assuming a biosynthetic pathway for this compound that is analogous to that of IAA, potential labeled precursors could include [¹³C₆]-anthranilate, [¹³C₈, ¹⁵N₁]-indole, or deuterated tryptophan. nih.govnih.gov Following the administration of the labeled precursor, samples are collected at various time points, and the metabolites are extracted. The extracts are then analyzed by LC-MS or LC-MS/MS to detect the mass shift in the target compound and its intermediates due to the incorporation of the stable isotopes.

For instance, if [¹³C₆]-anthranilate is used as a precursor in a system that synthesizes this compound, the resulting molecule would exhibit a mass increase of 6 Da compared to its unlabeled counterpart. The detection of this mass shift provides direct evidence for the biosynthetic link between anthranilate and the final product.

Interactive Data Table: Examples of Stable Isotope-Labeled Precursors for Auxin Biosynthesis Studies

| Labeled Precursor | Isotope(s) | Typical Use |

| [¹³C₆]-Anthranilate | ¹³C | Tracing the tryptophan-independent pathway |

| [¹³C₈, ¹⁵N₁]-Indole | ¹³C, ¹⁵N | Investigating the final steps of IAA biosynthesis |

| [²H₅]-Tryptophan | ²H (Deuterium) | Studying the tryptophan-dependent pathway |

| [¹⁵N₁]-Indole-3-acetic acid | ¹⁵N | As an internal standard for quantification |

Computational and Theoretical Investigations of 2 5,6 Dichloro 1h Indol 3 Yl Acetic Acid

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, providing insights into molecular structure and electronic properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, including bond lengths and angles, and to map the distribution of electron density within a molecule. nih.gov

Table 1: Representative Geometric Parameters Calculated via DFT This table illustrates typical data obtained from DFT calculations for the core structure of acetic acid, providing a baseline for understanding the side chain of the target molecule.

| Parameter | Bond | Typical Calculated Value |

| Bond Length | C-C | 1.50 Å |

| Bond Length | C=O | 1.20 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Angle | O-C-O | 123° |

| Bond Angle | C-C-O | 111° |

| Data based on representative calculations for acetic acid. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a crucial indicator of molecular stability and reactivity; a smaller gap generally signifies a more reactive molecule.

Table 2: Representative Frontier Orbital Energies for Substituted Indoles This interactive table shows how different substituents on an indole (B1671886) ring can alter the HOMO-LUMO energies and the energy gap, as determined by TD-DFT studies.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Egap (eV) |

| Ethenyl Indole | None | -5.70 | -1.35 | 4.35 |

| p-Chloro Phenyl Ethenyl Indole | -Cl | -5.85 | -1.68 | 4.17 |

| p-Nitro Phenyl Ethenyl Indole | -NO₂ | -6.33 | -2.68 | 3.65 |

| p-Methoxy Phenyl Ethenyl Indole | -OCH₃ | -5.48 | -1.30 | 4.18 |

| Data adapted from studies on substituted ethenyl indoles to illustrate substituent effects. nih.gov |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized chemical bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewikipedia.org A key feature of NBO analysis is its ability to quantify delocalization effects by examining donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of hyperconjugation and intramolecular charge transfer. taylorandfrancis.com

For a molecule like 2-(5,6-dichloro-1H-indol-3-yl)acetic acid, NBO analysis would reveal important interactions, such as those involving the nitrogen and oxygen lone pairs (donors) and the antibonding orbitals (acceptors) of the indole ring and carboxylic acid group. These interactions are crucial for understanding the molecule's electronic stability and the nature of its intermolecular hydrogen bonding capabilities. uni-muenchen.denumberanalytics.com

Molecular Dynamics and Docking Simulations in Ligand-Target Studies

Computational methods are invaluable in drug discovery and molecular biology for simulating how a potential drug molecule (a ligand) might interact with a biological target, such as an enzyme or receptor.

Molecular docking is a computational simulation that predicts the preferred binding orientation of a ligand to a target protein. jocpr.com The process generates a score, typically a binding energy in kcal/mol, which estimates the strength of the interaction. A more negative binding energy suggests a more stable and favorable interaction. mdpi.com

Indole derivatives are a well-known scaffold in medicinal chemistry and have been the subject of numerous docking studies against various biological targets. frontiersin.org For example, indole-based compounds have been investigated as inhibitors of enzymes like tyrosinase and tubulin, which are relevant in cancer research. mdpi.comnih.gov These studies typically show that the indole nucleus engages in hydrophobic and π-stacking interactions, while functional groups like the carboxylic acid are critical for forming hydrogen bonds with amino acid residues in the enzyme's active site. It is highly probable that this compound would exhibit similar binding modes, with the dichloro-substituents potentially forming additional halogen bonds or altering the hydrophobic profile of the molecule.

Table 3: Example of Molecular Docking Results for Indole Derivatives This table presents findings from docking studies on various indole derivatives against different protein targets.

| Compound | Protein Target | Binding Energy (kcal/mol) |

| Indole-based scaffold (Compound 9) | UDP-N-acetylmuramatel-alanine ligase | -11.5 |

| Indole-based scaffold (Compound 9) | Human lanosterol (B1674476) 14α-demethylase | -8.5 |

| Novel Indole-Tosyl Derivative | Tyrosinase (3NM8) | -10.86 |

| Indole-Pyrimidine Hybrid (Compound 34) | Tubulin (Colchicine site) | Not specified, but potent |

| Data compiled from various studies on different indole derivatives. mdpi.comfrontiersin.orgnih.gov |

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a theoretical map of a molecule's energy as a function of its geometric coordinates. researchgate.net By mapping the PES, researchers can identify low-energy, stable conformers and the energy barriers that separate them.

The acetic acid side chain of this compound is flexible, primarily defined by the torsion angles around the C3-C8 and C8-C9 bonds. unicamp.br Studies on the parent IAA and other molecules with flexible acid side chains have revealed the existence of multiple stable conformers. rsc.orguc.pt The relative stability of these conformers is critical, as it determines which shape is most prevalent and which is most likely to be the "active" conformation that binds to a biological target. The chlorine substitutions on the indole ring could subtly influence the energy landscape and the preference for certain side-chain orientations.

Table 4: Example of Conformational Analysis for a Molecule with an Acetic Acid Side Chain This table shows the calculated relative energies for different conformers of 5-acetic acid hydantoin, illustrating the energy differences that can exist due to side-chain rotation.

| Conformer ID | Carboxylic Group | Relative Energy (kJ/mol) |

| cis-I | cis | 0.00 (most stable) |

| cis-II | cis | 1.95 |

| cis-III | cis | 3.55 |

| trans-I | trans | 6.84 |

| trans-II | trans | 7.21 |

| trans-III | trans | 9.07 |

| Data adapted from a DFT study on 5-acetic acid hydantoin. uc.pt |

Prediction and Interpretation of Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of an organic molecule like this compound can be extensively modeled using computational methods, primarily Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies. These approaches provide insights into the electronic structure and help predict how the molecule will behave in a chemical reaction.

Detailed Research Findings:

Computational models are fundamental to modern drug discovery and materials science, offering a route to predict chemical reactions and molecular properties before undertaking complex synthesis. csmres.co.uknih.gov For indole derivatives, these studies often focus on understanding their biological activity by modeling interactions with protein receptors. semanticscholar.org

Chemical Reactivity Descriptors: A key aspect of predicting reactivity involves calculating global reactivity descriptors using DFT. researchgate.net These descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy gap between these orbitals (ΔE) is a critical indicator of the molecule's stability; a smaller gap generally implies higher reactivity. researchgate.net

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). Softer molecules (lower η) are generally more reactive. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ). This helps to classify molecules as nucleophiles or electrophiles. researchgate.net

The following table illustrates the type of data that would be generated from a DFT analysis to predict the reactivity of the title compound.

| Descriptor | Formula | Significance |

| EHOMO | - | Electron-donating ability |

| ELUMO | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to electronic change |

| Electrophilicity Index (ω) | χ² / (2η) | Electrophilic nature |

This table represents the conceptual data derived from DFT calculations. Actual values would require specific computational analysis of this compound.

Reaction Mechanisms: Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. rsc.orgresearchgate.net This involves identifying stable intermediates and, crucially, the transition states that connect them. By calculating the energy barriers associated with these transition states, chemists can predict the most likely reaction pathway. mdpi.com For a molecule like this compound, this could involve modeling reactions such as esterification of the carboxylic acid group or electrophilic substitution on the indole ring. The presence of two chlorine atoms on the benzene (B151609) ring portion of the indole structure would significantly influence the electron density and, therefore, the regioselectivity of such reactions.

QSAR studies on related indole acetic acid derivatives build mathematical models that correlate structural or physicochemical properties of compounds with their biological or chemical activity. semanticscholar.orgnih.gov While not directly predicting a mechanism in the same way as DFT, QSAR can reveal which structural features (e.g., steric, electronic) are critical for a particular outcome, thereby guiding the design of more reactive or selective compounds. nih.gov

Solvent Effects in Theoretical Spectroscopic and Structural Studies

The solvent in which a molecule is dissolved can significantly alter its structural and spectroscopic properties. Theoretical models are used to simulate these solvent effects, providing a deeper understanding of the molecule's behavior in different chemical environments.

Detailed Research Findings:

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common computational approach. In this method, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. qmul.ac.uk This approach is effective for modeling the bulk electrostatic interactions between the solute and solvent.

Influence on Spectroscopic Properties: Solvents can induce shifts in the absorption maxima (λmax) in UV-Visible spectra, a phenomenon known as solvatochromism. unn.edu.ng These shifts are dependent on the polarity of the solvent and its ability to form hydrogen bonds. For instance, polar solvents might stabilize the excited state of a molecule differently than its ground state, leading to a red shift (bathochromic) or a blue shift (hypsochromic) in the absorption spectrum. Theoretical calculations can predict these shifts by computing the electronic transition energies in different simulated solvent environments. unn.edu.ng

Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra are sensitive to the solvent. unn.edu.ng Specific solute-solvent interactions, such as hydrogen bonding, can significantly alter the local electronic environment of a nucleus, leading to changes in its resonance frequency. Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) method combined with a PCM can predict these solvent-induced NMR shifts.

The table below provides a hypothetical representation of how the maximum absorption wavelength (λmax) of this compound might vary in different solvents, as would be predicted by theoretical studies.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Shift (nm) |

| Hexane | 1.88 | (Reference Value) | - |

| Chloroform | 4.81 | (Value) | (Shift vs. Hexane) |

| Ethanol (B145695) | 24.55 | (Value) | (Shift vs. Hexane) |

| Acetonitrile (B52724) | 37.5 | (Value) | (Shift vs. Hexane) |

| Water | 80.1 | (Value) | (Shift vs. Hexane) |

This table is illustrative. The actual values for λmax and the direction of the shifts would depend on the specific electronic structure of the molecule and would need to be determined through specific time-dependent DFT (TD-DFT) calculations.

Influence on Molecular Structure: Solvents can also influence the conformational preferences of a molecule. For a flexible molecule like this compound, which has a rotatable bond between the indole ring and the acetic acid side chain, the presence of a polar solvent might stabilize a more polar conformation over a less polar one. Computational studies can determine the relative energies of different conformers in various solvents to predict the most stable structure in a given environment.

Mechanistic Biological Studies and Research Applications of 2 5,6 Dichloro 1h Indol 3 Yl Acetic Acid

Investigation of Biochemical Mechanisms of Action

Enzyme Inhibition Studies and Mechanistic Insights (e.g., acetylcholinesterase, α-glucosidase, butyrylcholinesterase, lipoxygenase, indoleamine 2,3-dioxygenase)

Information regarding the direct inhibitory effects and mechanistic insights of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid on enzymes such as acetylcholinesterase, α-glucosidase, butyrylcholinesterase, lipoxygenase, and indoleamine 2,3-dioxygenase is not available in the reviewed scientific literature.

Receptor Binding Profiling and Ligand-Receptor Interactions in Research Models

Specific data from receptor binding profiling and studies on ligand-receptor interactions for this compound are not detailed in the available research. While the compound has been used in studies on plants containing nicotinic acetylcholine (B1216132) receptors, its direct binding affinity and interaction profile with these or other receptors have not been characterized. researchgate.netresearchgate.net

Modulation of Intracellular Signaling Pathways in In Vitro Cellular Models (e.g., apoptosis induction, cell cycle disruption)

There is no available scientific literature detailing the modulation of intracellular signaling pathways, such as the induction of apoptosis or disruption of the cell cycle, by this compound in in vitro cellular models.

Exploration of Auxin-like Activity and Related Plant Physiological Mechanisms (comparative studies)

The most significant body of research on this compound, often abbreviated as DCIAA or 5,6-Cl2-IAA, is in the context of its function as a potent synthetic auxin in plants. science.govscience.govresearchgate.net Comparative studies highlight its distinct effects on plant growth and development, particularly in root systems.

In studies on lettuce (Lactuca sativa L.), DCIAA has been shown to inhibit the elongation of the primary root. science.govscience.govresearchgate.net This inhibitory effect is linked to its impact on the cellular cytoskeleton. Research indicates that DCIAA depolymerizes microtubules in the cortex of the root's elongation zone. science.govscience.govresearchgate.net This disruption of microtubule organization is a key mechanism behind its growth-inhibiting properties.

Furthermore, DCIAA and other auxins like indole-3-butyric acid (IBA) have been observed to inhibit the elongation of stele cells and promote the maturation of the xylem, the water-conducting tissue in plants. science.govscience.govresearchgate.net Another notable effect is the alteration of cell division patterns. Both DCIAA and IBA can cause the plane of cell division to shift from anticlinal (perpendicular to the surface) to periclinal (parallel to the surface), impacting the root's structural development. science.govscience.govresearchgate.net

In plant tissue culture, the auxin activity of DCIAA has been compared with other auxins. For instance, in studies of Solidago nemoralis, DCIAA and α-naphthaleneacetic acid (NAA) were found to suppress shoot formation under light conditions, an effect not observed with the natural auxin indole-3-acetic acid (IAA) even at high concentrations. researchgate.netresearchgate.net

The following table summarizes the observed physiological effects of this compound in plant models based on available research.

| Plant Model | Observed Physiological Effect | Compared To | Reference |

| Lactuca sativa L. (Lettuce) | Inhibited primary root elongation | Indole-3-butyric acid (IBA) | science.govscience.govscience.gov |

| Lactuca sativa L. (Lettuce) | Depolymerized microtubules in root cortex | Indole-3-butyric acid (IBA) | science.govscience.gov |

| Lactuca sativa L. (Lettuce) | Inhibited elongation of stele cells | Indole-3-butyric acid (IBA) | science.govscience.gov |

| Lactuca sativa L. (Lettuce) | Promoted xylem maturation | Indole-3-butyric acid (IBA) | science.govscience.gov |

| Lactuca sativa L. (Lettuce) | Shifted cell division plane from anticlinal to periclinal | Indole-3-butyric acid (IBA) | science.govscience.gov |

| Solidago nemoralis | Suppressed shoot formation in tissue culture | Indole-3-acetic acid (IAA), α-naphthaleneacetic acid (NAA) | researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Correlation of Chemical Modifications with Specific Biological Responses

Specific structure-activity relationship (SAR) studies that systematically modify the this compound molecule and correlate these changes with specific biological responses are not described in the reviewed scientific literature. While SAR studies for other indole (B1671886) derivatives exist, a focused analysis on this particular compound is not available. science.govnih.gov

Influence of Halogenation Pattern on Bioactivity and Selectivity

The substitution of halogen atoms onto the indole ring of indole-3-acetic acid (IAA), a natural plant hormone, profoundly influences its biological activity and selectivity. The compound this compound, also known as 5,6-dichloro-IAA, serves as a significant example of how specific halogenation patterns can dramatically enhance potency.

Research has consistently demonstrated that the presence and position of chlorine atoms on the indole nucleus are critical determinants of auxin activity. Studies have shown that 5,6-dichloro-IAA exhibits exceptionally strong auxin activity, often surpassing that of the parent compound IAA and other halogenated analogs. researchgate.net In various bioassays, such as the elongation of Avena coleoptiles, hypocotyl growth inhibition in Chinese cabbage, and hypocotyl swelling in mung bean seedlings, 5,6-dichloro-IAA was identified as one of the most potent auxins among known natural and synthetic derivatives. researchgate.net Its remarkable activity is also evident in its capacity to promote the formation of lateral and adventitious roots, with one study noting its rooting-promoting activity in black gram cuttings to be 15 times higher than that of the commercially used 4-(3-indole)butyric acid (IBA). researchgate.net

A key factor contributing to the heightened bioactivity of halogenated IAAs is their increased resistance to enzymatic degradation. Natural IAA is readily decomposed by peroxidases, which regulates its concentration and activity within plant tissues. In contrast, 5,6-dichloro-IAA has been shown to be more resistant to this peroxidase-catalyzed decomposition. researchgate.net This stability allows the compound to persist for longer periods at its site of action, leading to a more sustained and potent biological response.

The specific pattern of dichlorination at the 5- and 6-positions appears to be particularly effective for enhancing bioactivity. While other chlorinated IAAs, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), also show potent activity, the 5,6-dichloro substitution often results in the highest efficacy in multiple assay systems. researchgate.net This suggests that the electronic and steric properties conferred by this specific halogenation pattern are optimal for interaction with the auxin receptor complex. Furthermore, studies on halogenated IAAs have explored their potential as targeted cancer therapy agents, where their cytotoxicity is activated by peroxidases. nih.gov Halogenated IAAs, including the dichloro- derivative, were found to be the most cytotoxic under these conditions. nih.gov

The table below summarizes the comparative auxin activity of 5,6-dichloro-IAA and related compounds.

| Compound | Relative Auxin Activity (Rooting Promotion vs. IBA) | Key Characteristics |

| This compound | ~15 times higher | Strongest auxin activity in several bioassays; resistant to peroxidase decomposition. researchgate.net |

| 4-chloroindole-3-acetic acid (4-Cl-IAA) | ~4 times higher | Potent synthetic auxin, naturally found in some plants. researchgate.netnih.gov |

| Indole-3-butyric acid (IBA) | 1 (Reference) | Commercially used rooting promoter. researchgate.net |

| Indole-3-acetic acid (IAA) | Variable, generally lower than synthetic halogenated analogs | Common natural auxin, susceptible to rapid enzymatic degradation. wikipedia.orgnih.gov |

Research Applications in Chemical Biology

Probing Biological Processes in Controlled In Vitro and In Silico Models

The potent and stable nature of this compound makes it a valuable molecule for probing biological processes, particularly auxin signaling, in controlled laboratory settings. Its high activity allows researchers to elicit strong, measurable responses in in vitro systems, such as cell cultures and tissue explants, which are essential for studying the molecular events of hormone action.

In vitro bioassays are fundamental in this context. For instance, the use of 5,6-dichloro-IAA in mung bean cutting assays has been pivotal in demonstrating its superior ability to induce adventitious root formation compared to natural auxins. researchgate.net Such assays provide a controlled environment to dissect the cellular and molecular steps involved in root development, which are governed by auxin gradients and signaling. The compound's ability to function effectively at low concentrations helps in minimizing off-target effects and provides a clear window into the primary auxin response pathway.

While specific in silico docking studies for 5,6-dichloro-IAA with the auxin co-receptor complex TIR1/AFB are not extensively published, the general mechanism provides a framework for understanding its action. The established model of auxin perception involves IAA acting as a "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein and Aux/IAA transcriptional repressors, leading to the degradation of the latter and the activation of auxin-responsive genes. nih.govmdpi.com The enhanced activity of 5,6-dichloro-IAA is hypothesized to stem from a more favorable binding affinity within the auxin-binding pocket of the TIR1 receptor, a hypothesis that could be rigorously tested using in silico molecular docking simulations. Such computational models are crucial for predicting how the specific halogenation pattern influences binding energy and interaction with key amino acid residues in the receptor pocket.

Furthermore, this compound has been used to probe mechanisms beyond plant biology. For example, halogenated IAAs are studied for their potential in targeted cancer therapy. In vitro models using cancer cell lines are employed to assess the cytotoxicity of these compounds when activated by horseradish peroxidase (HRP). nih.gov These studies use the compound to probe the enzymatic activity and susceptibility of specific cells, demonstrating its utility in exploring therapeutic strategies.

Development of Biochemical Tools and Probes for Mechanistic Elucidation

While this compound has not been extensively modified into sophisticated biochemical tools like fluorescent probes, its inherent properties make it a powerful "pharmacological tool" for mechanistic elucidation. Its primary application in this area is as a potent and specific agonist for the auxin signaling pathway.

By applying 5,6-dichloro-IAA to plant systems, researchers can reliably and maximally activate the auxin response. This allows for the study of downstream events with greater clarity than is often possible with less potent or less stable natural auxins. For example, its use can help in identifying genes that are highly responsive to auxin signaling or in studying the dynamics of the cellular machinery involved in auxin transport and perception.

The development of synthetic auxin analogs is a core component of chemical biology approaches to understanding hormone signaling. By creating molecules with altered structures, such as the dichloro-substitutions on the indole ring, and observing the resulting biological effects, scientists can infer structure-activity relationships (SAR). The fact that the 5,6-dichloro substitution confers high potency and stability provides crucial information about the chemical requirements of the auxin perception system. It helps to define the steric and electronic properties of the ligand that lead to a productive interaction with the receptor. researchgate.net

Future development could involve synthesizing derivatives of 5,6-dichloro-IAA, such as conjugating it to fluorescent markers or affinity tags. Such probes would be invaluable for visualizing the subcellular localization of auxin binding sites and for isolating and identifying auxin-interacting proteins from cell extracts, thereby providing deeper mechanistic insights.

Comparative Studies with Natural Indole Metabolites and Synthetic Analogs

Comparative studies are essential for contextualizing the activity of this compound and understanding the significance of its unique halogenation pattern. When compared to the primary natural indole metabolite, indole-3-acetic acid (IAA), the differences are stark. IAA is the ubiquitous natural auxin that orchestrates a vast array of developmental processes in plants. wikipedia.org However, its activity is tightly regulated through biosynthesis, transport, and rapid degradation. nih.gov 5,6-dichloro-IAA, in contrast, represents a synthetic analog that largely bypasses this rapid degradation, leading to its supraphysiological potency. researchgate.net

The comparison with other synthetic analogs also provides valuable insights. For instance, 4-chloroindole-3-acetic acid (4-Cl-IAA) is another potent synthetic auxin that is also found naturally in certain plant species like peas. nih.gov While highly active, studies have frequently positioned 5,6-dichloro-IAA as having even stronger activity in specific assays, highlighting the importance of the di-substitution pattern. researchgate.net

Another relevant comparison is with propionic acid derivatives. The compound 2-(5,6-dichloro-3-indolyl)propionic acid, a related synthetic auxin, showed different activity profiles in various plant assays. researchgate.net For example, in the Avena sativa coleoptile elongation test, its activity was about one-third that of 5,6-dichloro-IAA, demonstrating that even small modifications to the acetic acid side chain can significantly alter biological response.

These comparative analyses allow researchers to build a detailed map of the structure-activity relationships governing auxin function. By systematically altering the substitutions on the indole ring and the structure of the side chain, chemical biologists can fine-tune molecules for specific activities, whether it be for agricultural applications like rooting promotion or as research tools to probe the auxin signaling pathway.

Q & A

Q. What established synthetic routes are available for 2-(5,6-dichloro-1H-indol-3-yl)acetic acid?

- Methodological Answer: The compound can be synthesized via condensation reactions using sodium acetate and acetic acid under reflux conditions, a method adapted from analogous indole derivatives. For example, 3-formylindole precursors are reacted with halogenated reagents, followed by purification via column chromatography (ethyl acetate/hexane gradients) . Adjustments to reaction time and stoichiometry may optimize yields for dichloro-substituted variants.

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra (e.g., in CD3OD) resolve indole ring protons (δ 7.0–7.5 ppm) and acetic acid side-chain signals (δ 3.7 ppm for CH2) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ calculated for C10H7Cl2NO2: 258.99) .

- X-ray Crystallography: SHELXL refinement (via SHELX programs) resolves halogen positioning and hydrogen-bonding networks .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer:

- Use flame-resistant lab coats, nitrile gloves, and eye/face protection.

- Ensure access to eyewash stations and fire extinguishers (CO2 or dry chemical) .

- Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .

Q. Which analytical techniques are recommended to assess purity and stability?

- Methodological Answer:

- HPLC: Utilize C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) to detect impurities .

- TLC: Monitor reaction progress using silica gel plates (ethyl acetate eluent) .

- Melting Point Analysis: Compare observed values (e.g., 160–165°C) to literature data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer:

- Reproducibility Studies: Standardize assay conditions (e.g., cell lines, incubation times) across labs .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase enzymes .

- Meta-Analysis: Aggregate data from multiple studies to identify trends or outliers in potency (e.g., IC50 variations) .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Methodological Answer:

- Design of Experiments (DOE): Systematically vary parameters (temperature, solvent ratios) to identify optimal conditions .

- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .

- In-line Analytics: Use FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. How can the compound’s interactions with biological targets be mechanistically studied?

- Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to proteins like cytochrome P450 .

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Cryo-EM/X-ray Crystallography: Resolve 3D structures of compound-enzyme complexes .

Q. What role does this compound play in multi-step synthesis of pharmacologically active molecules?

- Methodological Answer:

- Intermediate Functionalization: Use Suzuki-Miyaura coupling to introduce aryl groups at the indole 5/6 positions .

- Amidation/Esters: React the acetic acid moiety with amines or alcohols to generate prodrugs .

- Click Chemistry: Employ azide-alkyne cycloaddition to append fluorescent tags for cellular tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.